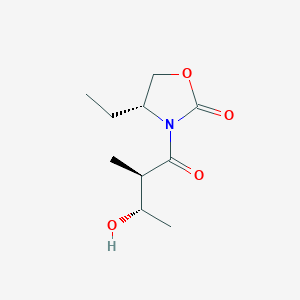![molecular formula C24H14O3 B12885821 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione CAS No. 5342-35-8](/img/structure/B12885821.png)
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione is an organic compound with the molecular formula C24H14O3 and a molecular weight of 350.37 g/mol . This compound is known for its unique structural motif, which includes a naphthoquinone core fused with a furan ring and substituted with phenyl groups at positions 4 and 9 . It is a member of the naphthofuranone family and exhibits interesting chemical and physical properties that make it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed coupling of 2-hydroxy-1,4-naphthoquinone with olefins . This reaction is carried out in the presence of a palladium catalyst (Pd/C) without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yields and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antitumor and antiviral properties.
Industry: Utilized in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione involves its interaction with cellular targets, leading to various biological effects. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound a potential antitumor agent. Additionally, the phenyl groups may enhance the compound’s ability to interact with specific molecular targets, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Similar structure but lacks the phenyl substitutions.
1,4-Diphenylnaphthalene-2,3-dicarboxylic anhydride: Similar core structure but different functional groups.
Naphtho[2,3-c]furan-1,3-dione: Parent compound without phenyl substitutions.
Uniqueness
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione is unique due to the presence of phenyl groups at positions 4 and 9, which enhance its chemical reactivity and biological activity. These substitutions also contribute to its distinct physical properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5342-35-8 |
|---|---|
Molekularformel |
C24H14O3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4,9-diphenylbenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C24H14O3/c25-23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24(26)27-23)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
YYEOFVWLMSISRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)
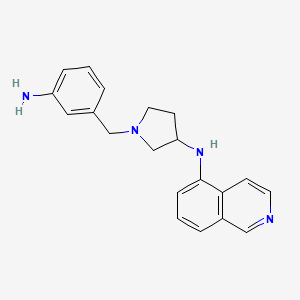
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)


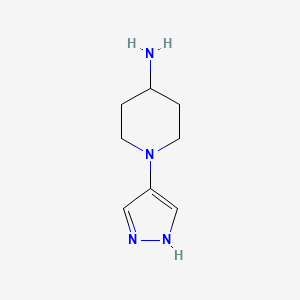
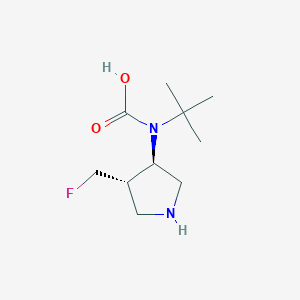
![[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol](/img/structure/B12885794.png)
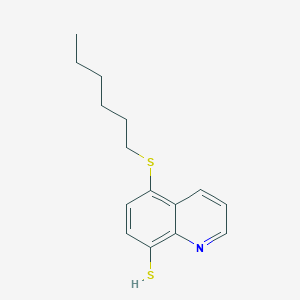
![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)


![3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885827.png)
